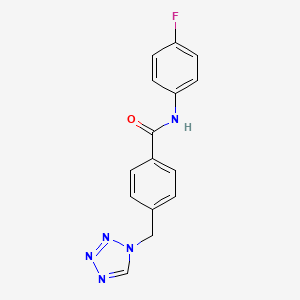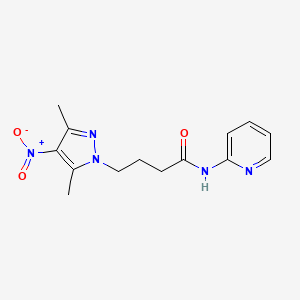![molecular formula C26H29F3N4O3 B11500527 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11500527.png)
5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3311~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxole ring, a tricyclo[3311~3,7~]decane moiety, and a trifluoromethyl group, all integrated into a pyrazolo[1,5-a]pyrimidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety through a series of cyclization reactions. The trifluoromethyl group is then incorporated using fluorinating agents under controlled conditions. Finally, the pyrazolo[1,5-a]pyrimidine core is constructed through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-(tricyclo[331
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 3-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)acrylonitrile
- Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate
Uniqueness
The uniqueness of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its structural complexity and the presence of multiple functional groups that confer diverse reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H29F3N4O3 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H29F3N4O3/c27-26(28,29)22-7-18(17-1-2-20-21(6-17)36-13-35-20)31-23-8-19(32-33(22)23)24(34)30-12-25-9-14-3-15(10-25)5-16(4-14)11-25/h1-2,6,8,14-16,18,22,31H,3-5,7,9-13H2,(H,30,34) |
InChI Key |
DREGWLFYHMDYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(CC(NC5=C4)C6=CC7=C(C=C6)OCO7)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500458.png)
![N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11500462.png)
![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11500464.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500472.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11500473.png)
![7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500475.png)

![2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11500489.png)
![8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500497.png)
![N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11500505.png)
![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11500507.png)
![2-{(5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11500534.png)
![N-(4-chloro-2-methylphenyl)-2-[(furan-2-ylmethyl)amino]-4-(4-methylphenyl)-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B11500535.png)

